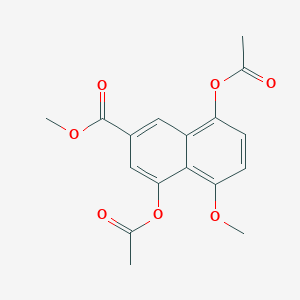
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester is a complex organic compound with a unique structure that includes naphthalene, carboxylic acid, acetyloxy, methoxy, and methyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. The process may include:
Acetylation: Introduction of acetyloxy groups through acetylation reactions.
Methoxylation: Addition of methoxy groups using methanol and appropriate catalysts.
Esterification: Formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor binding: Interaction with cellular receptors to modulate biological responses.
Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: A related compound with similar structural features but different functional groups.
Naphthalene-2,6-dicarboxylic acid, dimethyl ester: Another similar compound with distinct chemical properties.
Properties
Molecular Formula |
C17H16O7 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 4,8-diacetyloxy-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-13-5-6-14(21-3)16-12(13)7-11(17(20)22-4)8-15(16)24-10(2)19/h5-8H,1-4H3 |
InChI Key |
LIYJOMHFHMIZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C(C=C(C2=C(C=C1)OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















